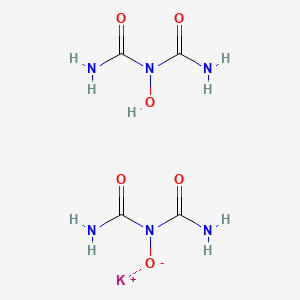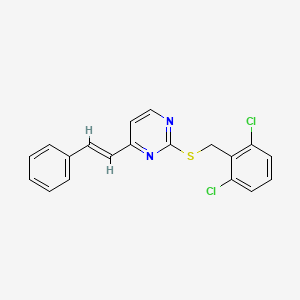
2-((2,6-Dichlorobenzyl)sulfanyl)-4-styrylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,6-Dichlorobenzyl)sulfanyl)-4-styrylpyrimidine (DCBS) is a synthetic small molecule that has been used in various scientific applications. It is a derivative of the pyrimidine family, which has been studied extensively for its potential therapeutic and industrial applications. DCBS has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been used as a model compound in various laboratory experiments, due to its low cost and ease of synthesis.
科学的研究の応用
Synthesis and Structural Analysis
- The compound is involved in the synthesis of novel thiopyrimidine derivatives, which have been characterized using spectroscopic techniques and studied for their crystal structures. These compounds present interesting insights into their structures and hydrogen-bond interactions (Stolarczyk et al., 2018).
Antiviral Activity
- Derivatives of 2-((2,6-Dichlorobenzyl)sulfanyl)-4-styrylpyrimidine have shown potential in inhibiting the replication of herpes and retroviruses, highlighting their significance in antiviral research (Holý et al., 2002).
Hydrogen Bonding and Molecular Interactions
- Research on related aminopyrimidine derivatives demonstrates their ability to form hydrogen-bonded bimolecular ring motifs, which are important for understanding molecular interactions in this class of compounds (Balasubramani et al., 2007).
Fungicidal Activity
- Certain sulfanylpyrimidine derivatives have been studied for their fungicidal activity, highlighting the compound's potential in agricultural and pharmaceutical applications (Erkin et al., 2016).
Spectroscopic Investigations
- Spectroscopic studies of similar compounds provide insights into the vibrational signatures and molecular interactions, which are crucial for understanding the chemical and physical properties of these derivatives (Alzoman et al., 2015).
Synthetic Transformations
- The compound is utilized in the synthesis of diverse pyrimidine derivatives, showcasing its versatility in chemical transformations and the creation of novel molecules (Arutyunyan, 2013).
Nucleophilic Displacement Reactions
- Research on similar pyrimidinyl sulphones and sulphoxides demonstrates their reactivity in nucleophilic displacement reactions, which is essential for developing new chemical synthesis methods (Brown & Ford, 1967).
Molecular Docking Studies
- Molecular docking studies of related compounds suggest potential inhibitory activity against various biological targets, indicating the compound's potential in drug discovery (Mary et al., 2022).
HIV-1 Reverse Transcriptase Inhibition
- Derivatives of this compound have been studied for their potential as inhibitors of HIV-1 reverse transcriptase, a key target in HIV treatment research (Costi et al., 2000).
Spin-Crossover and Crystallographic Phase Changes
- Studies on iron(II) complexes of related sulfur-substituted pyridine ligands reveal an interplay between spin-crossover and crystallographic phase changes, crucial for material science applications (Cook et al., 2015).
特性
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2S/c20-17-7-4-8-18(21)16(17)13-24-19-22-12-11-15(23-19)10-9-14-5-2-1-3-6-14/h1-12H,13H2/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDMKQRHRLSPJS-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/no-structure.png)
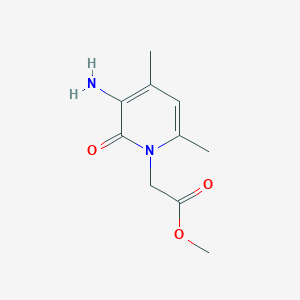
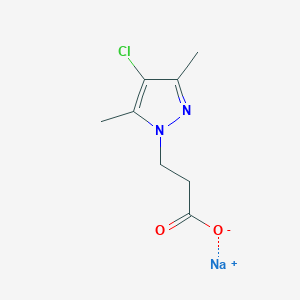
![3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B2407424.png)



![1-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2407428.png)
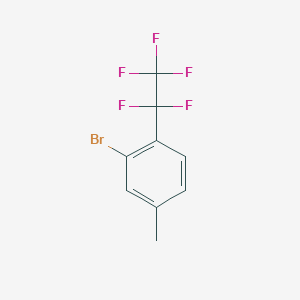
![(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2407434.png)
